

What is N-methyl-4-nitrophenethylamine

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Compound of Interest

Compound Name: **N-methyl-4-nitrophenethylamine**

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An In-Depth Technical Guide to **N-methyl-4-nitrophenethylamine**: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

N-methyl-4-nitrophenethylamine, systematically named N-methyl-2-(4-nitrophenyl)ethanamine, is a substituted phenethylamine derivative characterized by a methyl group on the amine and a nitro group at the para-position of the phenyl ring. While not a naturally occurring compound, it holds significance in medicinal chemistry and drug development. Its primary and commercially documented application is as a key reactant and organic building block in the synthesis of small-molecule inhibitors targeting CDC25 phosphatases.^{[1][2]} These enzymes are critical regulators of the cell division cycle, making them attractive targets for the development of novel anticancer therapeutics.^[1]

Structurally, **N-methyl-4-nitrophenethylamine** is an analogue of N-methylphenethylamine (NMPEA), an endogenous trace amine neuromodulator found in humans. NMPEA is a potent agonist of the human trace amine-associated receptor 1 (hTAAR1), a G protein-coupled receptor that modulates catecholaminergic neurotransmission.^[3] This structural similarity suggests that **N-methyl-4-nitrophenethylamine** may possess unexplored pharmacological activities, potentially serving as a valuable tool for probing the structure-activity relationships of TAAR1 ligands. The introduction of the electron-withdrawing nitro group at the 4-position significantly alters the molecule's electronic and metabolic profile compared to its endogenous counterpart, offering a unique chemical probe for biological systems.

This guide provides a comprehensive technical overview of **N-methyl-4-nitrophenethylamine**, designed for researchers, medicinal chemists, and drug development professionals. It covers the compound's physicochemical properties, detailed synthetic protocols, established and hypothesized biological applications, and essential safety information, grounded in authoritative scientific data.

Part 1: Physicochemical Properties and Analytical Characterization

The accurate characterization of a chemical entity is the foundation of reproducible scientific research. **N-methyl-4-nitrophenethylamine** is most commonly supplied and handled as its hydrochloride salt to improve stability and solubility.^{[4][5]}

Core Properties

The fundamental properties of **N-methyl-4-nitrophenethylamine** and its hydrochloride salt are summarized below.

Property	Value (Free Base)	Value (Hydrochloride Salt)	Source(s)
IUPAC Name	N-methyl-2-(4-nitrophenyl)ethanamine	N-methyl-2-(4-nitrophenyl)ethanamine e;hydrochloride	[4][6]
CAS Number	85176-37-0	166943-39-1	[1][6]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	C ₉ H ₁₃ ClN ₂ O ₂	[1][6]
Molecular Weight	180.20 g/mol	216.66 g/mol	[1][6]
Appearance	-	White to Light Yellow Solid	[7]
Melting Point	Not specified	222-227 °C	[1][7]
Boiling Point	335.8 °C at 760 mmHg	Not applicable	[1]
Solubility	Not specified	DMSO, Methanol	[1][7]
Storage	Not specified	Sealed in dry, Room Temperature	[1][7]

Structural Representation

Caption: Chemical structure of **N-methyl-4-nitrophenethylamine**.

Analytical Protocols

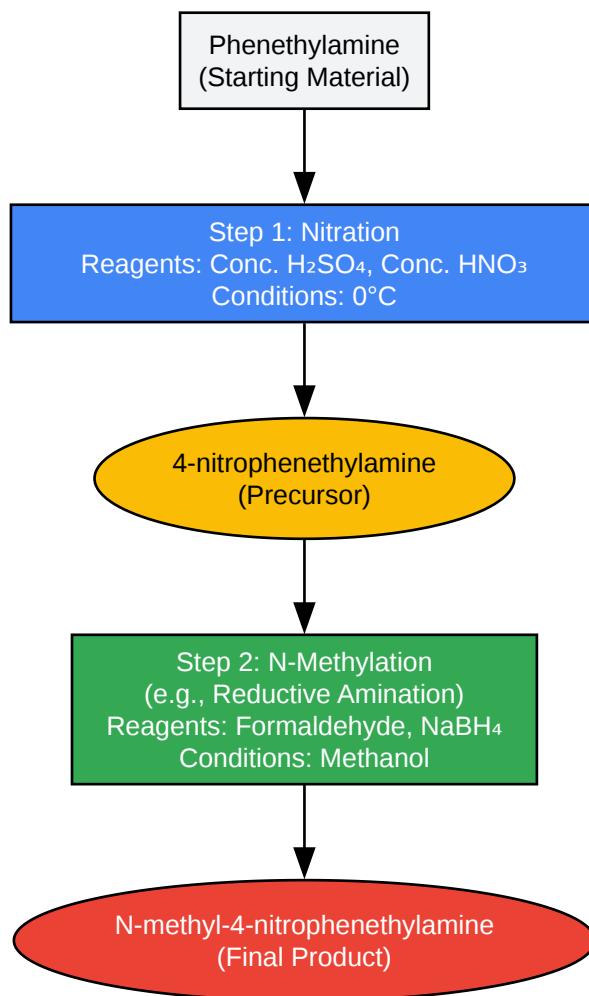
This protocol outlines a general method for determining the purity of **N-methyl-4-nitrophenethylamine HCl**, a technique referenced by commercial suppliers.[5] The causality for this choice rests on HPLC's high resolution, sensitivity for aromatic compounds via UV detection, and reproducibility.

- Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μ m particle size).[8] The C18 stationary phase is chosen for its hydrophobicity, which effectively retains the nonpolar phenethylamine backbone.
- Mobile Phase: An isocratic or gradient system of acetonitrile and a buffered aqueous phase (e.g., 15% 0.01M phosphate buffer, pH adjusted to 2.5).[8] The acidic pH ensures the secondary amine is protonated, leading to sharp, symmetrical peaks.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 280 nm.[8] This wavelength is selected to maximize the signal from the nitrophenyl chromophore.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of ~1 mg/mL.
- Analysis: Inject 10 μ L of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity of $\geq 99.0\%$ is a common commercial standard.[5]

Part 2: Synthesis of N-methyl-4-nitrophenethylamine

The synthesis of **N-methyl-4-nitrophenethylamine** can be logically approached as a two-stage process: first, the synthesis of the 4-nitrophenethylamine precursor, followed by N-methylation. This strategy isolates the challenges of regioselective nitration from the N-alkylation step.



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Caption: Two-step synthetic workflow for **N-methyl-4-nitrophenethylamine**.

This protocol is adapted from a described method involving the direct nitration of phenethylamine.^[9] The core principle is an electrophilic aromatic substitution.

- Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice/salt bath.
- Acid Mixture Preparation: Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining the temperature below 10°C. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

- Reaction: Slowly add phenethylamine to the stirred, pre-chilled nitrating mixture, ensuring the internal temperature does not exceed 5°C. This temperature control is critical to minimize side reactions and prevent the formation of dinitro products.
- Work-up: After the addition is complete, allow the reaction to stir at 0°C until TLC or HPLC analysis shows complete consumption of the starting material. Pour the reaction mixture slowly onto crushed ice.
- Basification and Extraction: Carefully neutralize the aqueous solution with a concentrated sodium hydroxide solution to a pH of 10. This deprotonates the ammonium salt, liberating the free amine. Extract the aqueous layer multiple times with an organic solvent like diethyl ether.
- Salt Formation and Isolation: Extract the combined organic layers with 1M hydrochloric acid. This step protonates the amine, transferring it as the hydrochloride salt into the aqueous phase, separating it from non-basic impurities.
- Final Product: Evaporate the aqueous phase under reduced pressure to yield the crude 4-nitrophenethylamine hydrochloride. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain a light yellow solid.[9]

This protocol describes a standard reductive amination procedure, a reliable and high-yield method for N-methylation.

- Reaction Setup: Dissolve 4-nitrophenethylamine hydrochloride in methanol in a round-bottom flask. Add an aqueous solution of formaldehyde (37 wt. %). Formaldehyde reacts with the primary amine to form an intermediate imine (or iminium ion).
- Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH_4) portion-wise. NaBH_4 is a selective reducing agent that reduces the imine to the secondary amine. The portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.
- Quenching and Work-up: After stirring for several hours at room temperature, quench the reaction by adding acetone to consume excess NaBH_4 . Acidify the mixture with HCl and then evaporate the solvent.

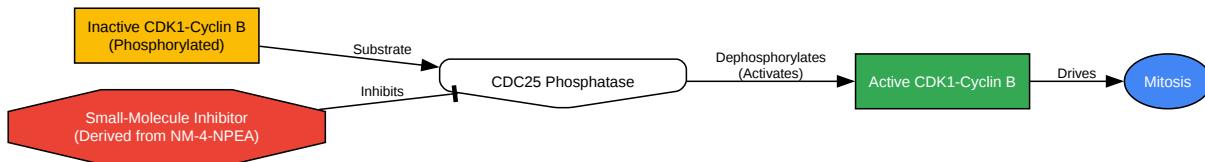
- Purification: The resulting residue can be purified by standard methods. This typically involves an aqueous work-up with basification (e.g., with NaOH) and extraction into an organic solvent (e.g., ethyl acetate). The organic layer is then dried, filtered, and concentrated. The final product can be purified by column chromatography on silica gel or by recrystallization of its hydrochloride salt.

Part 3: Biological Context and Potential Applications

Established Application: Intermediate for CDC25 Phosphatase Inhibitors

The most prominent documented use of **N-methyl-4-nitrophenethylamine** is as a chemical intermediate.[1][2] Specifically, it serves as a reactant in the preparation of small molecules designed to inhibit CDC25 (Cell Division Cycle 25) phosphatases.[1][7]

Causality and Mechanism: CDC25 phosphatases are essential enzymes that dephosphorylate and activate cyclin-dependent kinases (CDKs), thereby driving the cell through key checkpoints in the division cycle, particularly the G2/M transition. Overexpression of CDC25 is common in many cancers, making it a validated therapeutic target. By inhibiting CDC25, cell cycle progression can be arrested, leading to apoptosis in cancer cells. **N-methyl-4-nitrophenethylamine** provides a versatile scaffold for building these inhibitors. The secondary amine allows for the attachment of various side chains to optimize binding affinity and selectivity, while the nitrophenyl moiety can serve as a key pharmacophoric element or a precursor for further chemical modification.



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Caption: Role of CDC25 in the G2/M cell cycle checkpoint and its inhibition.

Hypothesized Pharmacology: A Putative Trace Amine Analog

The structural analogy to the endogenous neuromodulator N-methylphenethylamine (NMPEA) provides a strong rationale for investigating **N-methyl-4-nitrophenethylamine** as a pharmacological agent. NMPEA is a known agonist at TAAR1.^[3]

Hypothesis: **N-methyl-4-nitrophenethylamine** is a putative ligand for TAAR1. The 4-nitro group, being strongly electron-withdrawing, is expected to significantly alter the electronic distribution of the aromatic ring and the basicity of the amine compared to NMPEA. This modification could lead to altered receptor affinity, efficacy (agonist, antagonist, or partial agonist), or downstream signaling. Investigating this interaction could provide valuable insights into the pharmacophore of TAAR1 ligands.

This protocol describes a self-validating system to test the hypothesis that **N-methyl-4-nitrophenethylamine** acts on TAAR1. TAAR1 activation typically leads to G_αs protein coupling and a subsequent increase in intracellular cyclic AMP (cAMP).

- Cell Line: Use a stable cell line (e.g., HEK293) engineered to express human TAAR1 (hTAAR1). A parallel culture of the parental cell line (not expressing the receptor) serves as a crucial negative control to ensure any observed activity is receptor-specific.
- Assay Principle: Utilize a competitive immunoassay or a luciferase reporter gene assay (e.g., CRE-luciferase) to quantify changes in intracellular cAMP levels upon compound treatment.
- Experimental Procedure:
 - a. Cell Plating: Seed the hTAAR1-expressing cells and parental control cells into 96-well plates and culture overnight.
 - b. Compound Preparation: Prepare a serial dilution of **N-methyl-4-nitrophenethylamine** hydrochloride in an appropriate assay buffer. A known TAAR1 agonist (e.g., β-phenylethylamine or NMPEA) must be run in parallel as a positive control.
 - c. Treatment: Incubate the cells with the various concentrations of the test compound, positive control, and vehicle control for a specified time (e.g., 30 minutes).
 - d. Detection: Lyse the cells and measure cAMP levels or luciferase activity according to the manufacturer's instructions for the chosen assay kit.
- Data Analysis:
 - a. Normalize the signal to the vehicle control.
 - b. Plot the normalized response against the logarithm of the compound concentration.
 - c. Fit the data to a four-parameter

logistic equation to determine the potency (EC_{50}) and efficacy (E_{max}) of the compound. d.

Validation: A significant, dose-dependent response in the hTAAR1-expressing cells with no or minimal response in the parental cells validates the compound as a TAAR1 ligand.

Part 4: Safety, Handling, and Storage

Professional laboratory practice dictates careful handling of all research chemicals. The available safety data indicates that **N-methyl-4-nitrophenethylamine** hydrochloride may cause an allergic skin reaction.[4]

- Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10]
- Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.[10]
- Storage: The compound should be stored in a tightly sealed container in a dry, cool place at room temperature.[1][7]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10]
- Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

N-methyl-4-nitrophenethylamine is a compound of dual significance. It is a commercially validated and valuable building block for the synthesis of sophisticated molecules, most notably inhibitors of the anti-cancer target CDC25 phosphatase.[1] Beyond its role as an intermediate, its structural relationship to the endogenous trace amine NMPEA positions it as a compound of high interest for pharmacological investigation, particularly concerning the trace amine-associated receptor 1.[3] The detailed protocols for its synthesis, characterization, and biological evaluation provided in this guide are intended to empower researchers to explore both facets of this versatile molecule. Future research should focus on a full pharmacological characterization to uncover its potential as a novel probe for the trace amine system and to expand its utility in the ongoing quest for new therapeutic agents.

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